N,N'-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide]
Overview
Description
N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthridine core with phenyl and chlorophenoxyacetamide substituents, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] typically involves multi-step organic reactions. The starting material, 3,8-diamino-6-phenylphenanthridine, is reacted with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated purification systems would also be essential to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] can undergo various chemical reactions, including:
Oxidation: The phenanthridine core can be oxidized using reagents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Phenanthridine derivatives with oxidized functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted chlorophenoxy groups.
Scientific Research Applications
N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the production of high-performance materials due to its rigid polyamide structure.
Mechanism of Action
The mechanism of action of N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] involves its ability to bind to DNA. The phenanthridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This binding is facilitated by the planar structure of the phenanthridine ring, which allows it to stack between the base pairs .
Comparison with Similar Compounds
Similar Compounds
3,8-diamino-6-phenylphenanthridine: A precursor in the synthesis of the target compound.
6-phenylphenanthridine: Lacks the chlorophenoxyacetamide groups but shares the phenanthridine core.
4-chlorophenoxyacetic acid: A simpler compound with one of the substituent groups.
Uniqueness
N,N’-(6-phenylphenanthridine-3,8-diyl)bis[2-(4-chlorophenoxy)acetamide] is unique due to its combination of a phenanthridine core with chlorophenoxyacetamide groups, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-[[2-(4-chlorophenoxy)acetyl]amino]-6-phenylphenanthridin-8-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H25Cl2N3O4/c36-23-6-12-27(13-7-23)43-20-33(41)38-25-10-16-29-30-17-11-26(39-34(42)21-44-28-14-8-24(37)9-15-28)19-32(30)40-35(31(29)18-25)22-4-2-1-3-5-22/h1-19H,20-21H2,(H,38,41)(H,39,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEGIAISSRWUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)NC(=O)COC5=CC=C(C=C5)Cl)NC(=O)COC6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H25Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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